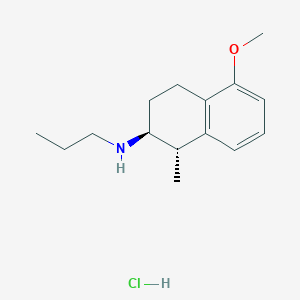
Rel-(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, and a propylamine moiety attached to a tetrahydronaphthalene backbone. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Propylamine Moiety: This can be done through reductive amination, where a ketone intermediate is reacted with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone intermediate in its synthesis can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding hydroxyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies involving receptor binding and signal transduction due to its structural similarity to certain neurotransmitters.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1S,2S)-(+)-Pseudoephedrine: A decongestant commonly used in cold and allergy medications.
(1R,2R)-(-)-Ephedrine: A stimulant and decongestant with similar structural features.
(1S,2R)-(+)-Norephedrine: A compound with stimulant properties used in weight loss supplements.
Uniqueness
(1S,2S)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
特性
分子式 |
C15H24ClNO |
|---|---|
分子量 |
269.81 g/mol |
IUPAC名 |
(1S,2S)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14-;/m0./s1 |
InChIキー |
KIRYNZFMOLYYQB-XCBLFTOQSA-N |
異性体SMILES |
CCCN[C@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl |
正規SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


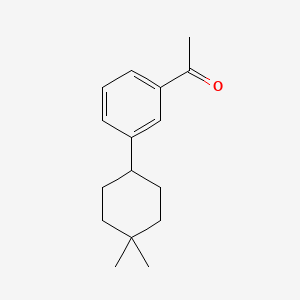
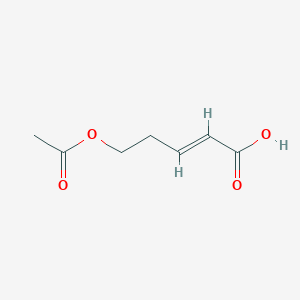

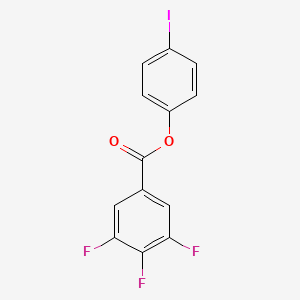
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
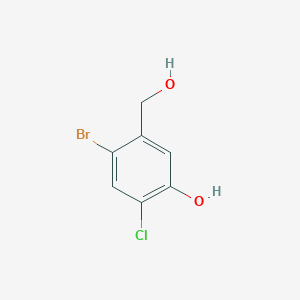
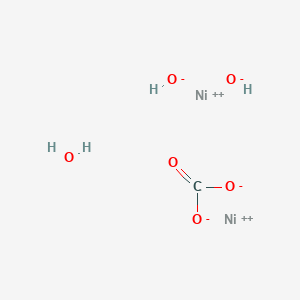
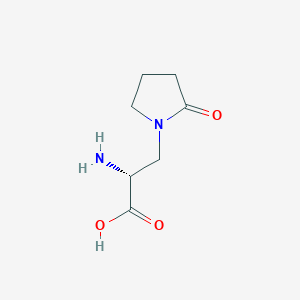
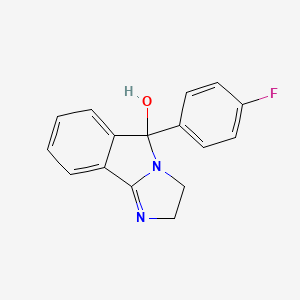
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
